5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
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Overview
Description
The compound “5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridine ring, and an oxadiazole ring . The presence of these functional groups suggests that this compound could have a wide range of potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally nucleophilic attack by amines .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the general rules of organic chemistry. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a pyridine ring (a six-membered ring with one nitrogen atom), and an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom). The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be expected to be influenced by the presence of the thiazole, pyridine, and oxadiazole rings, as well as the chlorophenyl group. These functional groups could participate in a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Scientific Research Applications
Antibacterial and Antifungal Applications
- The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives, including those similar to the specified compound, showed good antibacterial activities against Xanthomonas oryzae pv. oryzae, with some compounds outperforming commercial agents in inhibitory effects. These derivatives may play a role in addressing plant bacterial infections (Song et al., 2017).
- Research on 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) prepared as potential fungicides revealed that certain derivatives have higher fungicidal activity against rice sheath blight, indicating their potential in agricultural applications (Chen, Li, & Han, 2000).
Anticancer Potential
- Studies on novel biologically potent heterocyclic compounds that include structures similar to the specified compound, such as those combining oxazole, pyrazoline, and pyridine moieties, showed promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The findings suggest potential applications in cancer therapy (Katariya, Vennapu, & Shah, 2021).
- Another study discovered a novel apoptosis inducer with a 1,2,4-oxadiazole structure showing activity against breast and colorectal cancer cell lines, highlighting the potential of such compounds as anticancer agents (Zhang et al., 2005).
Antimicrobial and Anticancer Evaluation
- Derivatives of 1,3,4-oxadiazole, including those with pyridin-4-yl moiety, were evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds exhibited significant cytotoxicity against human cancer cell lines and showed promising antimicrobial properties, indicating their dual functional potential in therapeutic applications (Abdo & Kamel, 2015).
Additional Applications
- The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands, including 1,3,4-oxadiazoles, has been reviewed, providing insights into their potential use in creating complexes for various chemical and biological applications (Klingele & Brooker, 2003).
Safety and Hazards
The safety and hazards associated with “5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole” are not specified in the retrieved papers. As with any chemical compound, appropriate safety precautions should be taken when handling it, and its use should comply with relevant regulations .
Future Directions
The future research directions for “5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole” could include further exploration of its potential applications, particularly in the field of medicinal chemistry. This could involve testing its biological activity against various targets, optimizing its synthesis, and investigating its mechanism of action .
Properties
IUPAC Name |
5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS/c18-13-3-1-11(2-4-13)14-10-24-16(20-14)9-15-21-17(22-23-15)12-5-7-19-8-6-12/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJNUXLKGUVDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=NO3)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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